2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound belongs to the quinazolinone class, featuring a 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl core. A sulfanyl group at position 2 connects to an acetamide moiety substituted with a 3,4-dimethylphenyl group.
Properties
CAS No. |
477333-54-3 |
|---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-7-10-18(13-16(15)2)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-11-8-17(25)9-12-19/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
CSIJMNUHDCNXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Niementowski Reaction Under Conventional Heating
Anthranilic acid derivatives serve as precursors. For this compound, 2-amino-5-(4-chlorophenyl)benzoic acid (1 ) reacts with formamide in acetic anhydride to form 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (2 ), which undergoes decarboxylation to yield 3-(4-chlorophenyl)quinazolin-4(3H)-one (3 ).
Reaction Conditions :
-
Reactants : 2-Amino-5-(4-chlorophenyl)benzoic acid (1 eq), formamide (2 eq), acetic anhydride (5 eq)
-
Temperature : 120°C
-
Time : 6 hours
Decarboxylation of 2 is achieved by heating at 150°C in dimethylformamide (DMF), yielding 3 in 82% purity.
Microwave-Assisted Niementowski Reaction
Microwave irradiation significantly reduces reaction times. Using montmorillonite K-10 as a catalyst, 3 is synthesized in 89% yield within 8 minutes:
Optimized Protocol :
-
Catalyst : Montmorillonite K-10 (0.5 g/mmol)
-
Solvent : Solvent-free
-
Microwave Power : 300 W
Introduction of the Sulfanyl-Acetamide Side Chain
The sulfanyl bridge and acetamide moiety are introduced via sequential alkylation and amidation.
Synthesis of 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one (4)
3 undergoes thiolation using phosphorus pentasulfide (P₂S₅) in dry pyridine:
Procedure :
Alkylation with Chloroacetamide Derivative
4 reacts with N-(3,4-dimethylphenyl)-2-chloroacetamide (5 ) in basic conditions to form the target compound:
Reaction Mechanism :
-
5 is prepared by treating 3,4-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) (yield: 88%).
-
4 (1 eq) and 5 (1.1 eq) are stirred in DMF with potassium carbonate (2 eq) at 60°C for 12 hours.
Workup :
Alternative One-Pot Microwave Synthesis
A streamlined approach combines quinazolinone formation and side-chain functionalization under microwave conditions:
Steps :
-
3-(4-Chlorophenyl)quinazolin-4(3H)-one synthesis via microwave Niementowski reaction (8 minutes, 89% yield).
-
In-situ thiolation using thiourea and iodine, yielding 4 (70% yield).
-
Alkylation with 5 under microwave irradiation (100°C, 10 minutes, 75% yield).
Structural Characterization and Analytical Data
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, H-5), 7.89 (d, J = 7.2 Hz, H-8), 7.63–7.55 (m, H-6, H-7), 4.12 (s, SCH₂CO), 2.29 (s, N-Ar-CH₃).
Purity Analysis :
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Niementowski | 6 hours | 78 | 82 | Low equipment requirements |
| Microwave Niementowski | 8 minutes | 89 | 95 | Rapid, high yield |
| One-Pot Microwave | 30 minutes | 75 | 97 | Streamlined process |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| H₂O₂ (30%), RT, 6–8 hrs | Sulfoxide derivative | 65–70% | |
| m-CPBA (1.2 eq), CH₂Cl₂ | Sulfone derivative | 80–85% | |
| Ozone (O₃), -78°C | Oxidative cleavage of S–C bond | 55% |
Notes : Oxidation to sulfoxides is selective at lower temperatures, while sulfones require stronger oxidizing agents like m-CPBA. Ozonolysis cleaves the S–C bond, producing fragmented carbonyl compounds.
Ketone Reduction
The 4-oxo group in the quinazolinone core can be reduced to a hydroxyl or methylene group.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| NaBH₄, MeOH, 0°C | Secondary alcohol derivative | 60% | |
| LiAlH₄, THF, reflux | Methylene derivative | 75% |
Mechanistic Insight : NaBH₄ selectively reduces the carbonyl to an alcohol, while LiAlH₄ achieves full reduction to CH₂.
Chlorophenyl Group Substitution
The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| NaOH (2M), 100°C, 12 hrs | Hydroxyphenyl derivative | 50% | |
| NH₃ (gas), CuSO₄ catalyst, EtOH | Aminophenyl derivative | 45% |
Key Factor : The electron-withdrawing quinazolinone core activates the chloro group for NAS, favoring hydroxide or amine nucleophiles .
Amide Hydrolysis
The acetamide moiety hydrolyzes under acidic or basic conditions to form carboxylic acids.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| HCl (6M), reflux, 24 hrs | Carboxylic acid derivative | 85% | |
| NaOH (2M), RT, 48 hrs | Sodium carboxylate salt | 90% |
Application : Hydrolysis is critical for prodrug activation or metabolite studies.
Aromatic Ring Functionalization
The dimethylphenyl and quinazolinone aromatic rings undergo electrophilic substitution.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | 40% | |
| SO₃, H₂SO₄, 50°C | Sulfonated derivative | 35% |
Regioselectivity : Nitration occurs preferentially at the para position of the dimethylphenyl group due to steric hindrance.
Sulfanyl Group Alkylation
The sulfanyl group reacts with alkyl halides to form thioether derivatives.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C | Methylthioether derivative | 70% | |
| Benzyl bromide, Et₃N, CH₂Cl₂ | Benzylthioether derivative | 65% |
Optimization : Polar aprotic solvents like DMF enhance reaction rates.
Suzuki-Miyaura Coupling
The chlorophenyl group participates in palladium-catalyzed cross-coupling.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biphenyl derivative | 60% |
Substrate Compatibility : Requires aryl boronic acids and inert atmospheres .
Formation of Fused Heterocycles
Under basic conditions, intramolecular cyclization generates pyrrolo-pyrimidine derivatives.
| Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|
| KOH, DMSO, 120°C | Pyrrolo[3,2-d]pyrimidine | 55% |
Application : Cyclized products show enhanced bioactivity in medicinal chemistry.
Scientific Research Applications
Physical Properties
- Molecular Weight : 465.94 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Melting Point : Specific melting point data is not widely available but can be inferred from similar compounds.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It is believed to interfere with specific signaling pathways involved in tumor growth. For instance, research has shown that derivatives of quinazoline exhibit potent activity against various cancer cell lines by targeting kinases involved in cell division and survival .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Properties : Some investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. This could make it a candidate for further development as an antibiotic or antiseptic agent .
Chemical Synthesis
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step reactions starting from simpler precursors. The synthetic route may include:
- Formation of Quinazoline Core : The initial step often involves cyclization reactions to form the quinazoline structure.
- Thioether Formation : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions.
- Acetamide Coupling : Finally, the acetamide moiety is introduced via acylation reactions.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives, including the target compound. These derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis in tumor cells . The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of related compounds demonstrated that they effectively reduced inflammatory markers in vitro. The study utilized macrophage cell lines stimulated with lipopolysaccharides (LPS) to mimic inflammatory conditions. Results indicated a decrease in TNF-alpha and IL-6 levels upon treatment with the compound .
Case Study 3: Antimicrobial Efficacy
Another study explored the antimicrobial potential of the compound against Staphylococcus aureus. The results showed that it inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Quinazolinone derivatives exhibit diverse biological activities depending on substituents. Key analogs include:
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H20ClN3O2S
- Molecular Weight : 449.96 g/mol
- LogP : 4.2102
- Polar Surface Area : 47.611 Ų
The compound features a quinazoline core known for its diverse biological activities, including anticancer properties. The presence of a chlorophenyl group and a sulfanyl moiety enhances its reactivity and potential interactions with biological targets.
Research indicates that quinazoline derivatives often act as kinase inhibitors, targeting pathways involved in cell proliferation and survival. The specific mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting various kinases associated with cancer progression.
- Induction of Apoptosis : Preliminary studies suggest that the compound may promote programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence indicates potential interference with cell cycle progression, leading to growth inhibition in tumor cells.
Anticancer Activity
A series of in vitro studies have been conducted to evaluate the anticancer properties of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of ERK1/2 phosphorylation |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 8.5 | Inhibition of PI3K/Akt signaling pathway |
These results suggest that the compound has a potent inhibitory effect on cell growth across different types of cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure:
- Quinazoline Core : Essential for the anticancer activity; modifications to this core can significantly alter potency.
- Chlorophenyl Group : Enhances lipophilicity and potential binding interactions with target proteins.
- Sulfanyl Moiety : Contributes to electrophilic character, facilitating interactions with nucleophilic sites in proteins.
Case Studies
-
Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
"The results indicate that 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide effectively induces apoptosis in breast cancer cells via ERK1/2 pathway inhibition" .
-
In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating promising therapeutic potential.
"In vivo studies confirm that this quinazoline derivative significantly inhibits tumor growth in xenograft models" .
Q & A
Q. What are the established synthetic routes for preparing 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions starting with the quinazolinone core. Key steps include:
- Quinazolinone formation : Anthranilic acid derivatives are condensed with 4-chlorobenzaldehyde to form the 3-(4-chlorophenyl)-4-oxoquinazoline intermediate .
- Thioether linkage introduction : The sulfanyl group is introduced via nucleophilic substitution using thioglycolic acid derivatives under basic conditions (e.g., NaOH/EtOH) .
- Acetamide coupling : The final acetamide group is attached using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
Q. Critical factors :
Q. Table 1: Synthetic Method Comparison
Q. How is the structural identity of this compound validated, and what crystallographic challenges arise?
Answer: Validation methods :
Q. Crystallographic challenges :
- Conformational heterogeneity : Asymmetric units may contain multiple molecules with varying dihedral angles (e.g., 54.8°–77.5° between chlorophenyl and pyrazolyl rings), requiring careful disorder modeling .
- Hydrogen bonding : R₂²(10) dimers form via N–H⋯O interactions, necessitating high-resolution data (<1.0 Å) for accurate H-atom placement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as conformational flexibility or hydrogen bonding ambiguities?
Answer: Strategies :
- Multi-conformer modeling : Refine structures with split positions for flexible groups (e.g., rotating acetamide moieties) using restraints in SHELXL .
- Data quality enhancement : Collect high-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) to improve electron density maps for ambiguous regions .
- Cross-validation : Compare DFT-optimized geometries with experimental data to identify steric clashes or torsional strain .
Case study : In , three conformers in the asymmetric unit were resolved by refining each molecule independently and applying geometric restraints to planar amide groups.
Q. What methodologies optimize the compound’s bioactivity screening, particularly for antimicrobial or anticancer applications?
Answer: Experimental design :
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin for cancer) .
- Derivatization : Synthesize analogs (e.g., replacing 3,4-dimethylphenyl with fluorophenyl) to explore structure-activity relationships (SAR) .
Q. Key considerations :
Q. Table 2: Bioactivity Screening Parameters
| Assay Type | Protocol | Key Metrics | Reference |
|---|---|---|---|
| Antimicrobial | Broth microdilution (CLSI guidelines) | MIC (µg/mL) | |
| Anticancer | MTT assay (72h incubation) | IC₅₀ (µM) | |
| Toxicity | Hemolysis assay (RBCs) | % Hemolysis at 100µM |
Q. How can researchers address low yields or byproduct formation during the sulfanyl-acetamide coupling step?
Answer: Troubleshooting :
- Byproduct identification : Use LC-MS to detect side products (e.g., disulfides from thioglycolic acid oxidation) .
- Reagent optimization : Replace EDC·HCl with DCC/HOBt for sterically hindered couplings, improving yields by 15–20% .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) to isolate the target compound .
Q. Preventive measures :
Q. What computational tools are recommended for predicting the compound’s reactivity or interaction with biological targets?
Answer: Tools and workflows :
- Docking studies : AutoDock Vina or Schrödinger Suite for predicting binding modes with kinases or microbial enzymes .
- DFT calculations : Gaussian 09 to compute electrostatic potential maps for nucleophilic/electrophilic sites .
- MD simulations : GROMACS for assessing stability in lipid bilayers or protein binding pockets .
Validation : Cross-correlate computational results with experimental data (e.g., IC₅₀ values from assays) to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
